Stereochemical Purity Enables Potent Cathepsin S Inhibition vs. Enantiomeric Loss of Activity
The (R)-enantiomer is exclusively required to produce the active (2S,4R)-configured cathepsin S inhibitor scaffold claimed in US8802665, whereas the (S)-enantiomer-derived diastereomer shows no measurable inhibition [1]. Chiral HPLC analysis confirms that the target compound's enantiomeric excess (ee) is typically ≥98%, as reported by a reputable vendor, ensuring reproducible synthetic outcomes .
| Evidence Dimension | Enantiomeric Impact on Downstream Inhibitor IC50 |
|---|---|
| Target Compound Data | ≥98% ee (by chiral HPLC) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1289584-88-8): 0% ee relative to the required (R)-configuration |
| Quantified Difference | The use of (R)-enantiomer (≥98% ee) is essential to yield the active diastereomer; use of (S)-enantiomer results in a complete loss of cathepsin S inhibitory activity (IC50 > 10 µM vs. < 10 nM for the active diastereomer). |
| Conditions | Downstream synthesis of cathepsin S inhibitors as per patent US8802665; chiral HPLC purity analysis. |
Why This Matters
This dictates that procurement must specify the (R)-enantiomer and include a certificate of analysis confirming ≥98% ee to guarantee the viability of synthetic campaigns for cathepsin S programs.
- [1] Banner, D., Haap, W., Luebbers, T., & Peters, J.-U. (2014). Pyrrolidine derivatives (U.S. Patent No. 8,802,665 B2). U.S. Patent and Trademark Office. View Source
